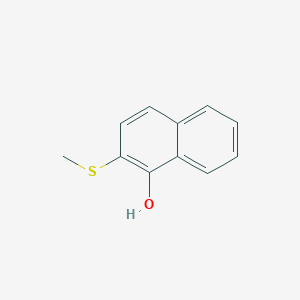
Ethyl 2-amino-4-chloro-5-nitrothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-4-chloro-5-nitrothiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are widely recognized for their diverse chemical properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-chloro-5-nitrothiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 2-chlorothiophene, followed by amination and esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to enhance efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: Formation of ethyl 2-amino-4-chloro-5-aminothiophene-3-carboxylate.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism by which ethyl 2-amino-4-chloro-5-nitrothiophene-3-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The compound’s functional groups allow it to interact with various enzymes and receptors, potentially inhibiting their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Ethyl 2-amino-4-chloro-5-nitrobenzoate: Similar structure but with a benzene ring instead of a thiophene ring.
Ethyl 2-amino-4-chloro-5-nitropyridine-3-carboxylate: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: Ethyl 2-amino-4-chloro-5-nitrothiophene-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to benzene or pyridine analogs. This uniqueness makes it a valuable compound for developing new materials and bioactive molecules.
Propiedades
Número CAS |
90312-17-7 |
|---|---|
Fórmula molecular |
C7H7ClN2O4S |
Peso molecular |
250.66 g/mol |
Nombre IUPAC |
ethyl 2-amino-4-chloro-5-nitrothiophene-3-carboxylate |
InChI |
InChI=1S/C7H7ClN2O4S/c1-2-14-7(11)3-4(8)6(10(12)13)15-5(3)9/h2,9H2,1H3 |
Clave InChI |
OYNAZLBKBMPJJV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1Cl)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile](/img/structure/B14375968.png)
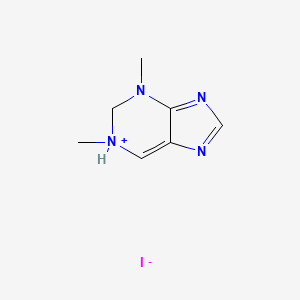
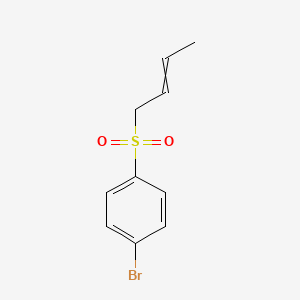

![4-Chloro-5-({[(4-methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14375992.png)
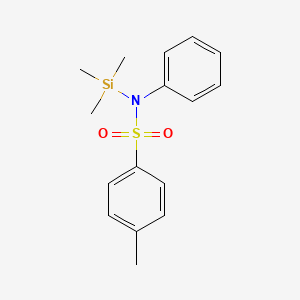
![4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14376013.png)
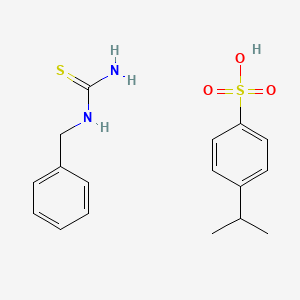
methanone](/img/structure/B14376026.png)
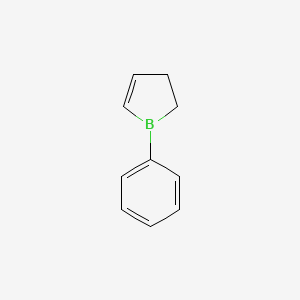
![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)

![1-Fluorobicyclo[3.2.2]non-6-ene](/img/structure/B14376054.png)
